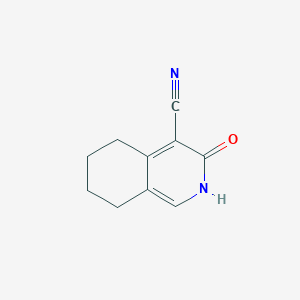

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNWFQOCRCXUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=O)NC=C2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480031 | |

| Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-31-7 | |

| Record name | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The most extensively documented synthesis involves a three-step enamine-mediated pathway (Scheme 1). Cyclohexanone derivatives undergo enamine formation with morpholine in anhydrous benzene under acidic catalysis, followed by acylation with acyl chlorides. Subsequent cyclocondensation with 2-cyanoacetamide in the presence of diethylamine yields the target compound.

Critical parameters include:

Procedural Details

A representative protocol for synthesizing 1-isopropyl derivatives illustrates the method:

- Enamine formation : Reflux cyclohexanone (100 mmol) with morpholine (100 mmol) and p-toluenesulfonic acid in benzene (5 h)

- Acylation : Add triethylamine (100 mmol) and isopropyl chloroacetate (100 mmol) at 35–40°C (6 h)

- Cyclocondensation : Introduce 2-cyanoacetamide (100 mmol) and diethylamine (100 mmol), reflux 10 h

- Workup : Cool, filter crystals, wash with water, recrystallize from dimethylformamide

This method achieves 73% yield with melting point 330–332°C. Infrared spectroscopy confirms key functionalities:

- $$ \nu_{\text{C=O}} $$: 1636 cm$$^{-1}$$

- $$ \nu_{\text{C≡N}} $$: 2225 cm$$^{-1}$$

- $$ \nu_{\text{NH}} $$: 3142 cm$$^{-1}$$

Sodium Methoxide-Mediated Condensation

Single-Pot Synthesis

An alternative single-pot approach utilizes sodium methoxide in dimethylformamide to condense ethyl cyanoacetate with cyclohexanone-2-carboxamide. The reaction proceeds via:

- Knoevenagel condensation : Formation of α,β-unsaturated nitrile intermediate

- Intramolecular cyclization : Base-mediated ring closure

Reaction conditions:

Performance Metrics

This method offers simplified purification with 72% isolated yield. Nuclear magnetic resonance data characterize the product:

- $$ ^1\text{H} $$-NMR : δ 1.25–1.55 ppm (cyclohexyl protons), δ 6.78 ppm (aromatic proton)

- $$ ^{13}\text{C} $$-NMR : δ 118.9 ppm (nitrile carbon), δ 168.4 ppm (ketone carbon)

Bischler-Napieralski Reaction Adaptations

Modern Modifications

Recent advances employ Lewis acid catalysts (e.g., InCl$$_3$$) to improve regioselectivity in carbocyclization steps. Electrochemical methods show promise for diaryl ether formation in complex derivatives.

Comparative Analysis of Methods

*Theoretical projection based on analogous syntheses

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Reduction Reactions

The ketone group at position 3 undergoes selective reduction under various conditions:

The carbonitrile group remains intact under these conditions, enabling selective modification of the ketone moiety .

Nucleophilic Substitution at Carbonitrile

The carbonitrile group participates in nucleophilic substitutions, forming derivatives with enhanced solubility or bioactivity:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| H₂O (acidic hydrolysis) | HCl (6M), 80°C, 12 hrs | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | Precursor for peptide coupling |

| NH₃ (ammonolysis) | NH₃/MeOH, 60°C, 8 hrs | 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide | CNS-active intermediates |

These reactions are critical for generating analogs with modified pharmacokinetic properties.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrido-pyrimidine Formation : Reacts with 2-aminopyridines under basic conditions (K₂CO₃, DMF, 120°C) to yield pyrido[3,2-d]pyrimidine derivatives, which exhibit neurotropic activity .

-

Furo[3,2-d]pyrido Synthesis : Cyclocondensation with furfurylamine generates fused tricyclic systems, enhancing binding affinity for serotonin receptors (ΔG = -10.25 kcal/mol in docking studies) .

Oxidation Reactions

The saturated ring system undergoes dehydrogenation to restore aromaticity:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ | Toluene, 110°C, 6 hrs | 3-Oxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | Increased planarity for π-stacking |

| KMnO₄ | H₂O/acetone, 25°C, 24 hrs | 3-Oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | Oxidative cleavage of C≡N to COOH |

Alkylation and Acylation

The enamine system facilitates N-alkylation:

Comparative Reactivity with Analogues

Key structural variations influence reaction outcomes:

| Compound | Reactivity Difference |

|---|---|

| 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | Bulkier substituents reduce cyclization yields by 15–20% due to steric hindrance. |

| 3-Thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | Thione group increases susceptibility to oxidation (e.g., S→O with H₂O₂). |

Mechanistic Insights

-

Ketone Reactivity : The α,β-unsaturated ketone participates in conjugate additions, as demonstrated by its reaction with Grignard reagents to form tertiary alcohols.

-

Cyanide Stability : The carbonitrile group resists hydrolysis under mild conditions but reacts vigorously with strong nucleophiles (e.g., LiAlH₄ reduces C≡N to CH₂NH₂).

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of hexahydroisoquinolines exhibit significant antitumor properties. Studies have shown that 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Pharmacological Applications

2.1 Antidepressant Properties

The hexahydroisoquinoline scaffold is associated with antidepressant activity. Research suggests that this compound may enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and cognitive function in animal models of depression .

2.2 Analgesic Activity

Preclinical studies have indicated that this compound possesses analgesic properties. It has been shown to reduce pain responses in various pain models by interacting with opioid receptors and modulating pain pathways .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available precursors like isoquinoline derivatives. Various synthetic routes have been developed to enhance yield and purity while minimizing environmental impact.

3.2 Derivative Exploration

Numerous derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). These derivatives often exhibit enhanced biological activities compared to the parent compound and are being studied for their potential therapeutic applications .

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have indicated that while it shows promise in therapeutic contexts, careful evaluation of its genotoxicity and potential carcinogenicity is necessary .

Data Summary

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 11-β-hydroxysteroid dehydrogenase by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme’s role in physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Oxo vs. Thioxo Derivatives

Replacing the 3-oxo group with a thioxo (C=S) moiety significantly alters electronic properties and reactivity. For example:

- 3-Thioxo derivatives often exhibit distinct pharmacological profiles due to increased nucleophilicity, as highlighted in studies on hexahydroisoquinoline-4-carboxylic acid derivatives .

| Compound | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 3-Oxo | 174 | Solid, nitrile reactivity |

| Thioxo Analog | 3-Thioxo | ~190 (estimated) | Higher lipophilicity, metal binding |

Multiple Oxo Groups

- This compound is commercially priced at €477.00/50 mg, reflecting its specialized applications .

- 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (CAS: 3D-GCA05357) lacks the nitrile group, reducing electrophilic reactivity .

Substituent Variations

Aryl and Alkyl Substituents

- 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile (CAS: Not provided) demonstrates how additional ring saturation (octahydro vs. hexahydro) improves rigidity, which is critical for binding affinity in medicinal chemistry .

| Compound | Substituents | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| Dichlorophenyl Derivative | 2,3-Dichlorophenyl, 2,7,7-trimethyl | ~380 (estimated) | Bioactivity exploration |

Ring System Analogues

Dihydropyridine Derivatives

- 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 61327-47-7) shares the oxo-nitrile motif but has a simpler monocyclic structure. Its higher structural similarity score (0.94) suggests overlapping synthetic routes .

- 6–(2–Hydroxy–4–methoxyphenyl)–1–methyl–2–oxo–4–perfluoroethyl–1,2–dihydropyridine–3–carbonitrile (CAS: Not provided) includes fluorinated groups, improving metabolic stability in drug design .

| Compound | Ring System | Similarity Score | Key Features |

|---|---|---|---|

| Dihydropyridine Analog | Monocyclic | 0.94 | Fluorinated derivatives |

Biological Activity

Overview of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

This compound is a derivative of the isoquinoline family, which has been studied for various biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This compound's unique structure may confer specific biological activities that are worth exploring.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.25 g/mol

- Structure : The presence of a carbonitrile group and a ketone functional group suggests potential reactivity in biological systems.

1. Antioxidant Activity

Isoquinoline derivatives have been reported to exhibit antioxidant properties. The carbonitrile and ketone functionalities may contribute to radical scavenging activity.

2. Neuroprotective Effects

Compounds in the isoquinoline family have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

3. Anti-inflammatory Properties

Some studies suggest that isoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways. The potential for this compound to act as an anti-inflammatory agent warrants further investigation.

4. Antimicrobial Activity

Isoquinolines have shown promise as antimicrobial agents against various pathogens. The compound's structure may enhance its interaction with microbial targets.

Case Studies

- Neuroprotection in Animal Models : A study on similar isoquinoline derivatives demonstrated significant neuroprotective effects in rodent models of neurodegenerative diseases.

- Antioxidant Assessment : In vitro assays indicated that related compounds effectively reduce oxidative stress markers in cell cultures.

- Anti-inflammatory Mechanisms : Research has shown that isoquinoline derivatives can downregulate the NF-kB pathway in inflammatory models.

Data Table: Biological Activities of Isoquinoline Derivatives

Q & A

Q. What are the established synthetic routes for 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, and what experimental parameters influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Hantzsch-like condensation. A standard protocol involves reacting aldehyde derivatives (e.g., substituted benzaldehydes), cyclic ketones (e.g., 2-methylcyclohexanone), and ethyl cyanoacetate in ethanol under reflux. Catalysts like ammonium acetate or piperidine are used to promote cyclization. Yield optimization requires precise control of stoichiometry (1:1:1 molar ratio), temperature (80–100°C), and reaction time (6–12 hours). Recrystallization from ethanol or acetonitrile is critical for purity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.64 Å, b = 9.69 Å, c = 9.99 Å, and angles α = 67.0°, β = 80.9°, γ = 76.1° have been reported. Hydrogen bonding (N–H···O) and π-π stacking interactions stabilize the lattice. These structural details inform conformational analysis and reactivity predictions, such as the twisted-boat conformation of the hexahydroquinoline ring affecting steric hindrance in reactions .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial (MIC = 8–32 µg/mL against S. aureus) and anti-inflammatory activity (IC₅₀ = 12–25 µM in COX-2 inhibition assays). The 3-cyano and 3-oxo groups are critical for binding to enzyme active sites. Initial assays use MTT cytotoxicity tests and enzyme-linked immunosorbent assays (ELISA) to screen activity. Further validation requires dose-response curves and molecular docking to identify binding motifs .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data across structural analogs?

Contradictions often arise from substituent effects. For example, a 4-nitrophenyl substituent may enhance antimicrobial activity but reduce solubility. Systematic SAR studies should:

- Synthesize analogs with controlled variations (e.g., electron-withdrawing vs. donating groups).

- Use standardized assays (e.g., broth microdilution for MIC, fluorescence polarization for target engagement).

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What computational strategies are effective for predicting the compound’s reactivity and optimizing reaction pathways?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states and reaction barriers. For example, Knoevenagel condensation steps show ΔG‡ ≈ 25–30 kcal/mol. Machine learning (e.g., random forest models) trained on reaction databases (Reaxys) can predict optimal solvents (DMF > ethanol) and catalysts (piperidine > morpholine). High-throughput screening with robotic liquid handlers accelerates validation .

Q. How can researchers validate the biological targets of this compound?

Target deconvolution involves:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) via Western blot.

- CRISPR-Cas9 knockout : Validate target dependency by assessing loss of activity in gene-edited cell lines .

Q. What methodologies address stability challenges under varying pH conditions?

Stability studies use HPLC-MS to track degradation products. For example, at pH < 3, the 3-cyano group hydrolyzes to a carboxylic acid. Accelerated stability testing (40°C/75% RH for 6 months) identifies optimal storage conditions (lyophilized at -20°C). Buffered formulations (PBS pH 7.4) with antioxidants (0.01% BHT) mitigate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.